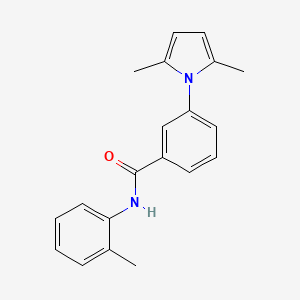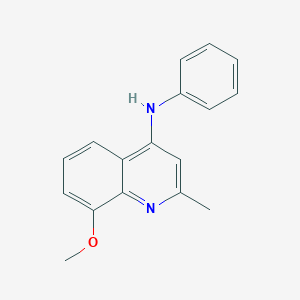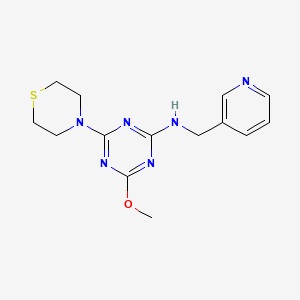![molecular formula C20H26N4O B5538324 3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)
3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrazole derivatives, a group of compounds known for a wide range of biological and chemical properties.
Synthesis Analysis
- The synthesis of pyrazole derivatives often involves a multi-step process, incorporating elements like isoxazole carboxamides and pyrazole carboxylates. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which could potentially relate to similar methods used for synthesizing our target compound (Martins et al., 2002).
Molecular Structure Analysis
- Pyrazole derivatives like our compound often exhibit complex molecular structures. For example, Kumara et al. (2018) characterized a novel pyrazole derivative, revealing a complex crystal and molecular structure stabilized by intermolecular hydrogen bonds (Kumara et al., 2018).
Chemical Reactions and Properties
- Pyrazole derivatives can undergo various chemical reactions, forming different isomers and by-products. McLaughlin et al. (2016) discussed the synthesis of pyrazole-5-carboxamide isomers, highlighting the complexity of reactions involving such compounds (McLaughlin et al., 2016).
Physical Properties Analysis
- The physical properties of pyrazole derivatives can vary significantly. Kumara et al. (2018) noted the thermally stable nature of a related pyrazole compound, which could be a relevant point for our compound (Kumara et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Diversity
Research has demonstrated innovative synthetic pathways and the structural diversity of pyrazole derivatives. For instance, García-López, Herranz, and Alonso (1979) detailed the synthesis of bromomethylpyrazole nucleosides displaying significant cytostatic activity against HeLa cell cultures, illustrating the compound's potential in medicinal chemistry applications (García-López, Herranz, & Alonso, 1979). Martins et al. (2002) explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the structural diversity achievable through innovative synthetic strategies (Martins et al., 2002).
Coordination Chemistry
Cheng et al. (2017) reported on d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showcasing the application of pyrazole derivatives in the design of coordination polymers with potential applications in material science and catalysis (Cheng et al., 2017).
Medicinal Chemistry
Hassan et al. (2014) and Hassan et al. (2021) demonstrated the synthesis, characterization, and cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, presenting their potential as anticancer agents with significant efficacy against various cancer cell lines, underscoring the compound's relevance in developing novel anticancer therapies (Hassan et al., 2014); (Hassan et al., 2021).
Agrochemistry
In the realm of agrochemicals, Zhao et al. (2017) explored novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives for their nematocidal activity, presenting a promising avenue for the development of new agrochemical agents targeting nematodes (Zhao et al., 2017).
Propriétés
IUPAC Name |
2-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-13(2)10-16-11-18(24(4)23-16)20(25)21-9-8-15-12-22-19-14(3)6-5-7-17(15)19/h5-7,11-13,22H,8-10H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKBZCAGFYGNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C3=CC(=NN3C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)
![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)
![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)
![N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)
